(3,4-Difluoro-5-(n-pentyloxy)phenyl)magnesium bromide
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Overview
Description
(3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and utility in forming carbon-carbon bonds. The presence of fluorine atoms and a pentyloxy group in the phenyl ring adds unique properties to this compound, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous flow systems: To ensure consistent production and minimize the risk of side reactions.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles such as alkyl halides or aryl halides.
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, aryl halides.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent. The reactions are often performed at low to moderate temperatures.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: From coupling reactions with various electrophiles.
Scientific Research Applications
(3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide has numerous applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the preparation of fluorinated polymers and materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of fluorinated drug candidates, which often exhibit enhanced biological activity and metabolic stability.
Biological Studies: Employed in the modification of biomolecules to study their function and interactions.
Mechanism of Action
The mechanism of action of (3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The presence of fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the fluorine and pentyloxy substituents.
(3,4-Difluorophenyl)magnesium Bromide: Lacks the pentyloxy group but contains the fluorine atoms.
(5-(n-Pentyloxy)phenyl)magnesium Bromide: Contains the pentyloxy group but lacks the fluorine atoms.
Uniqueness
(3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide is unique due to the combined presence of fluorine atoms and a pentyloxy group, which can enhance its reactivity and selectivity in certain reactions. The fluorine atoms can increase the compound’s stability and influence its electronic properties, while the pentyloxy group can provide additional steric and electronic effects.
Properties
Molecular Formula |
C11H13BrF2MgO |
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Molecular Weight |
303.43 g/mol |
IUPAC Name |
magnesium;1,2-difluoro-3-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C11H13F2O.BrH.Mg/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13;;/h6-7H,2-4,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
IHRCYSDQYNUHBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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